molecular formula C14H17NO3 B1611171 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 63945-11-9

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1611171
CAS No.: 63945-11-9
M. Wt: 247.29 g/mol
InChI Key: RWPZKDNKHUEITE-UHFFFAOYSA-N
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Description

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as HHIQ, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. HHIQ belongs to the class of isoindole-1,3-dione derivatives and has been shown to possess a wide range of properties that make it a promising candidate for various biological and chemical studies.

Scientific Research Applications

Antitumor Activities

The compound and its derivatives have been extensively studied for their antitumor properties. Research focusing on a series of derivatives of 2-hydroxy-1H-isoindole-1,3-diones, including those similar to 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione, revealed potential antitumor agents. These compounds demonstrated cytostatic activity against L1210 cell growth, with inhibitory concentrations (IC50) ranging from 104^{-4} to 108^{-8} M. Quantitative structure-activity relationship (QSAR) analysis indicated that the inhibitory effect correlated well with electronic and lipophilic parameters. Derivatives with strongly electron-donating substituents at the 6-position showed enhanced inhibitory activity, suggesting the significance of electronic properties in determining antitumor efficacy (Chan, Lien, & Tokes, 1987).

Synthesis Methods

A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, starting from 3-sulfolene. This method involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent opening of the epoxide with nucleophiles. This process allows for the creation of amino and triazole derivatives, highlighting the versatility and potential for creating diverse functionalized derivatives for further research applications (Tan et al., 2016).

Photophysical Properties

The photophysical properties of derivatives inspired by excited-state intramolecular proton transfer (ESIPT) were studied. Compounds synthesized from 4,5-diamino-N-methylphthalimide, closely related to this compound, showed fluorescence sensitivity to solvent polarity, indicating their potential for use in sensing applications. The dyes were thermally stable up to 317 °C, and Density Functional Theory (DFT) computations helped understand their structural, electronic, and photophysical behaviors (Deshmukh & Sekar, 2015).

Anticancer Activity and Molecular Modeling

Isoindole-1,3(2H)-dione derivatives, including structures akin to this compound, have demonstrated varied anticancer activities depending on their substituents. A study examining the anticancer activity of these compounds against several cancer cell lines found that certain derivatives showed higher activity than 5-fluorouracil. Molecular modeling studies were utilized to explore the potential interactions with biological targets, suggesting the compounds' mechanisms of action and further validating their potential as chemotherapeutic agents (Tan et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain liver detoxifying enzymes, potentially inhibiting their activity . This interaction can lead to alterations in the metabolic processes within the liver, affecting the overall detoxification pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and function . Additionally, it may affect cell signaling pathways related to hormone-like properties, influencing cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with liver detoxifying enzymes, for instance, results in the inhibition of these enzymes, thereby altering the detoxification process and gene expression related to metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification processes. At higher doses, it can lead to toxic or adverse effects, including liver dysfunction and inhibition of detoxifying enzymes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification processes. The compound’s interaction with liver detoxifying enzymes, for example, can lead to alterations in metabolic flux and metabolite levels, affecting the overall metabolic balance within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-(6-hydroxyhexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZKDNKHUEITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513713
Record name 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63945-11-9
Record name 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This compound was prepared in the same manner as 5-phthalimidohexanol from 6-aminohexanol (3.51 g, 30.0 mmol) and phthalic anhydride (4.44 g, 30.0 mmol) to give the product as brown oil: yield 91%; 1H NMR (CDCl3) δ 1.3-1.8 (m, 8H), 3.6-3.7 (m, 4H), 4.3 (t, J=6.5 Hz, 1H), 7.7 (m, 2H), 7.8 (m, 2H).
Name
5-phthalimidohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

6-Bromohexan-1-ol (8 g, 44 mmol) and potassium phthalimide (16.4 g, 88 mmol) were heated at 90° C. for two hours in dry N,N-dimethylformamide (50 ml). The mixture was cooled and partitioned between chloroform (150 ml) and water (150 ml). The organic layer washed with water (2×150 ml), dried over anhydrous magnesium sulphate, filtered, and the filtrate evaporated under reduced pressure to give a yellow liquid. The liquid was left at 4° C. for 72 hours before repartitioning between ethyl acetate (150 ml) and water (150 ml). The organic layer was washed with water (2×150 ml), dried over anhydrous magnesium sulphate, filtered, and the filtrate evaporated under reduced pressure. Diethyl ether was added and following cooling the solid was removed by filtration. The process was repeated and the liquors were evaporated to give N-(6-hydroxyhexyl)-phthalimide. 1H-NMR: (60 MHz) (CDCl3), δ 7.7 (4H,s), 3.6 (5H,m) and 1.4 (8H,m) ppm
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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